N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide”, a similar compound “2-Benzoylamino-N-[4-(4,6-Dimethylpyrimidin-2-Ylsulfamoyl)Phenyl]Benzamide” was synthesized using anthranylamide and propionic anhydride as starting materials . The final step was modified by replacing the polar aprotic solvent DMF with the less toxic and more environmentally friendly DMSO .Scientific Research Applications
Catalysis and Chemical Synthesis
N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide's derivatives have been explored for their reactivity and potential in catalysis. For instance, in the study of platinum-catalyzed intermolecular hydroamination, derivatives of benzamide were used to facilitate the addition reactions to unactivated olefins, showcasing the compound's utility in synthetic organic chemistry (Wang & Widenhoefer, 2004).
Structural and Supramolecular Chemistry
Research has also delved into the structural aspects of benzamide derivatives, including their role in crystal structure formation and supramolecular interactions. For example, the synthesis and crystal structure analysis of novel trisamides demonstrated how the aliphatic side chains influence the molecular conformation and packing in solids, highlighting the compound's significance in materials science (Jiménez et al., 2009).
Drug Delivery and Pharmacological Potential
While direct drug applications are to be excluded, the research into benzamide derivatives for targeted drug delivery and as a scaffold for developing pharmacologically active compounds is noteworthy. Studies have demonstrated the potential of these derivatives in enhancing the delivery of therapeutic agents, particularly in the context of melanoma therapy, suggesting their importance in medicinal chemistry (Wolf et al., 2004).
Environmental and Analytical Applications
Furthermore, benzamide derivatives have been evaluated for their role in environmental sciences, such as in the photocatalytic degradation of pollutants. The exploration of adsorbents for supporting titanium dioxide loading, to enhance the degradation rate of specific herbicides, exemplifies the compound's utility in environmental remediation and analysis (Torimoto et al., 1996).
Mechanism of Action
Target of Action
N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide, also known as Benzamide, N-[2-[[(1-methylethyl)amino]sulfonyl]ethyl]-, is a complex organic compound. The primary target of this compound is currently unknown. Similar compounds, such as n-benzimidazol-2yl benzamide analogues, have been found to act as allosteric activators of human glucokinase .
Mode of Action
For instance, N-benzimidazol-2yl benzamide analogues have been found to increase the catalytic action of glucokinase .
Biochemical Pathways
If it acts similarly to n-benzimidazol-2yl benzamide analogues, it may affect the glucose metabolism pathway by activating glucokinase . This could potentially lead to downstream effects such as increased glucose utilization and decreased blood glucose levels.
Result of Action
If it acts similarly to n-benzimidazol-2yl benzamide analogues, it may lead to increased glucose utilization at the cellular level, potentially helping to regulate blood glucose levels .
Properties
IUPAC Name |
N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-10(2)14-18(16,17)9-8-13-12(15)11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWVYWFWZMBABB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCNC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428642 | |
Record name | F2751-0064 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85344-41-8 | |
Record name | F2751-0064 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.